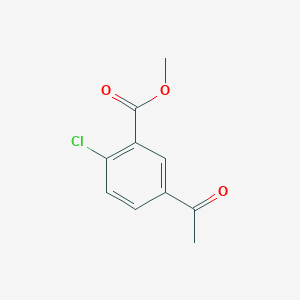

Methyl 5-acetyl-2-chlorobenzoate

Description

Methyl 5-acetyl-2-chlorobenzoate is a benzoate ester derivative featuring an acetyl group at the 5-position and a chlorine atom at the 2-position of the aromatic ring. Its synthesis typically involves halogenation and alkylation steps, similar to methodologies described for structurally related compounds, such as bromination of methyl 5-acetyl-2-propoxybenzoate using AlCl₃ and Br₂ . The acetyl and chloro substituents contribute to its electron-deficient aromatic system, influencing reactivity and molecular interactions.

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

methyl 5-acetyl-2-chlorobenzoate |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3 |

InChI Key |

YMIRUDJJFHTLRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents at positions 2 and 5 on the benzoate ring significantly impact the compound’s physical, chemical, and biological properties. Key analogs include:

Crystallographic and Molecular Interactions

- Methyl 5-acetyl-2-propoxybenzoate (structurally related) forms layered crystal structures stabilized by weak C–H⋯O interactions, a feature likely shared with the chloro analog due to similar ester group geometry .

- In contrast, amino-substituted compounds may exhibit stronger hydrogen bonding (N–H⋯O), altering crystallization behavior .

Research Findings and Trends

- Biological Potential: Derivatives of Methyl 5-acetyl-2-hydroxybenzoate show antiulcer (Watanabe et al., 1984) and antihypertensive (Grisar et al., 1981) activities, suggesting that chloro or acetyl analogs could enhance metabolic stability .

- Structural Insights : Planarity deviations in the ester group (~41.65° dihedral angle) influence molecular packing and intermolecular interactions, critical for solid-state properties .

- Synthetic Optimization : Bromination and alkylation protocols for analogs highlight the importance of AlCl₃ as a catalyst for regioselective substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.